molecular formula C10H6Br2Cl2N2 B8328465 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline

2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline

Cat. No. B8328465
M. Wt: 384.88 g/mol
InChI Key: LWXGVLAUAJHSID-UHFFFAOYSA-N
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Patent
US05118675

Procedure details

Following the procedure of Example 1, condensation of 1,4-dibromo-2,3-butanedione with 1,2-diamino-4,5-dichlorobenzene yielded 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline, m.p. 154°-156° C.; 1H NMR (CDCl3, 200 MHz): δ4.86 (s, 4H, CH2), 8.18 (s, 2H, ArH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=O)[C:4](=O)[CH2:5][Br:6].[NH2:9][C:10]1[CH:15]=[C:14]([Cl:16])[C:13]([Cl:17])=[CH:12][C:11]=1[NH2:18]>>[Br:1][CH2:2][C:3]1[C:4]([CH2:5][Br:6])=[N:9][C:10]2[C:11](=[CH:12][C:13]([Cl:17])=[C:14]([Cl:16])[CH:15]=2)[N:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(CBr)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)Cl)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC2=CC(=C(C=C2N=C1CBr)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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